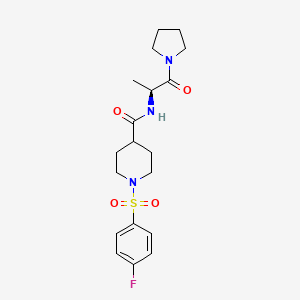
C19H26FN3O4S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C19H26FN3O4S is a complex organic molecule. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a fluorine atom, which often imparts unique chemical properties, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C19H26FN3O4S involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Oxidation and Reduction Reactions: These reactions are crucial for modifying the oxidation state of specific atoms within the molecule, thereby facilitating the formation of desired functional groups.
Cyclization Reactions: These reactions help in forming ring structures, which are often a part of the compound’s core structure.
Industrial Production Methods
Industrial production of This compound typically involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include:
Batch Processing: This method involves the sequential addition of reagents and catalysts, followed by controlled heating and cooling cycles.
Continuous Flow Synthesis: This method allows for the continuous addition of reagents and removal of products, thereby increasing efficiency and reducing production time.
化学反应分析
Types of Reactions
C19H26FN3O4S: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Catalysts: Catalysts such as palladium on carbon are often used to facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
科学研究应用
C19H26FN3O4S: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to form complex molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of C19H26FN3O4S involves its interaction with specific molecular targets. The fluorine atom in the compound often plays a crucial role in its activity, influencing the compound’s binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, thereby affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to physiological effects.
相似化合物的比较
C19H26FN3O4S: can be compared with other fluorinated organic compounds. Similar compounds include:
Fluorobenzene: A simpler fluorinated aromatic compound.
Fluoroacetate: A fluorinated carboxylic acid.
Fluorouracil: A fluorinated pyrimidine used in cancer treatment.
The uniqueness of This compound lies in its complex structure and the presence of multiple functional groups, which impart unique chemical and biological properties.
属性
分子式 |
C19H26FN3O4S |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)sulfonyl-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H26FN3O4S/c1-14(19(25)22-10-2-3-11-22)21-18(24)15-8-12-23(13-9-15)28(26,27)17-6-4-16(20)5-7-17/h4-7,14-15H,2-3,8-13H2,1H3,(H,21,24)/t14-/m0/s1 |
InChI 键 |
AOPXOPKAFVUPQT-AWEZNQCLSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
规范 SMILES |
CC(C(=O)N1CCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



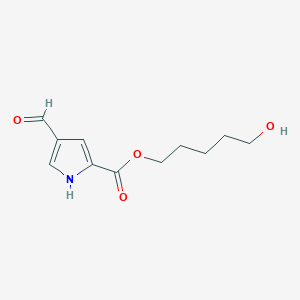
![(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12620743.png)
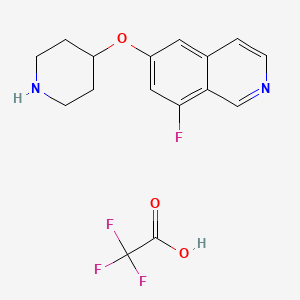
![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12620755.png)
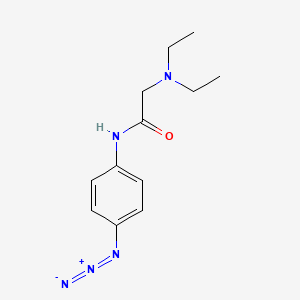
![2,7-Diazaspiro[3.5]nonane, 2-propyl-](/img/structure/B12620771.png)
![(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol](/img/structure/B12620774.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile](/img/structure/B12620782.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N,1-trimethyl-](/img/structure/B12620791.png)
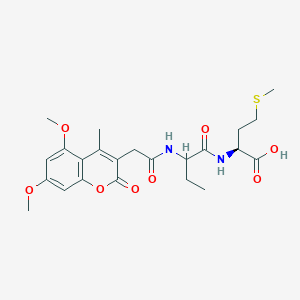

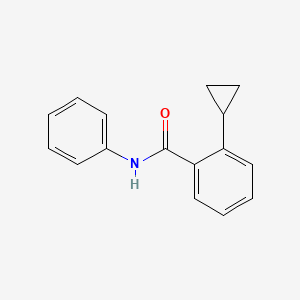
![[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12620822.png)
